5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazole ring fused to a pyridine ring, an indole moiety, and a carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with an appropriate nitrile under acidic conditions.
Introduction of Indole Moiety: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Formation of Carboxamide Group: The carboxamide group can be introduced by reacting the resulting intermediate with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent
Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The triazole ring can bind to enzymes and receptors, modulating their activity. The indole moiety can interact with various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Used in medicinal chemistry for its biological activities.
Uniqueness
5-chloro-1-methyl-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide is unique due to its combination of a triazole ring, pyridine ring, and indole moiety, which provides a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClN5O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN5O/c1-24-15-8-7-14(20)11-13(15)12-16(24)19(26)21-9-4-6-18-23-22-17-5-2-3-10-25(17)18/h2-3,5,7-8,10-12H,4,6,9H2,1H3,(H,21,26) |
InChI Key |
XUDGKFGPGGFIPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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